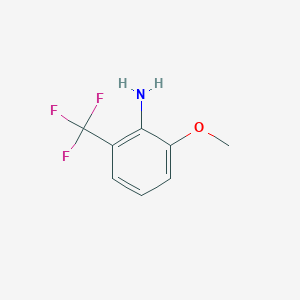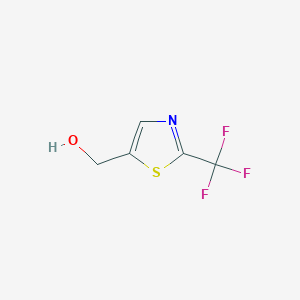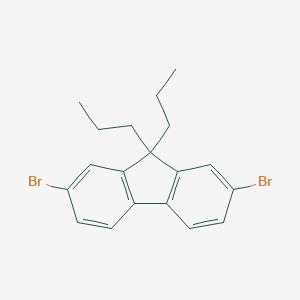
2,7-dibromo-9,9-dipropyl-9H-fluorene
描述
2,7-dibromo-9,9-dipropyl-9H-fluorene: is an organic compound with the molecular formula C19H20Br2 . It is a derivative of fluorene, where the hydrogen atoms at positions 2 and 7 are replaced by bromine atoms, and the hydrogen atoms at position 9 are replaced by propyl groups. This compound is known for its applications in organic electronics and materials science due to its unique structural properties .
作用机制
Target of Action
The primary target of 2,7-dibromo-9,9-dipropyl-9H-fluorene is the organic electronic devices . This compound is used as an intermediate in the synthesis of polymeric light-emitting diodes (OLEDs) .
Mode of Action
This compound interacts with its targets by being used as a precursor in the synthesis of polymer semiconductors . It is involved in either Suzuki coupling or Stille coupling reactions .
Biochemical Pathways
The compound is synthesized from 2,7-dribromo-9-fluorenone by reacting with a Grignard reagent of 2-bromobiphenyl . This leads to the formation of a 9,9 substituted poly (2,7-fluorene), which is a key component in the development of organic electronic devices .
Pharmacokinetics
Its physical properties such as its solid form and molecular weight (40818 g/mol) are known .
Result of Action
The result of the action of this compound is the creation of materials with high photoluminescence and electroluminescent quantum efficiency . These materials are useful in the development of organic electronic devices, particularly OLEDs, due to their pure blue emission and efficient electroluminescence .
生化分析
Biochemical Properties
It is known that similar compounds, such as alkyl-substituted polyfluorenes, have emerged as a very attractive class of conjugated polymers, especially for display applications .
Molecular Mechanism
It is known that similar compounds can be used for the synthesis of polymer semiconductors
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-dibromo-9,9-dipropyl-9H-fluorene typically involves the bromination of 9,9-dipropylfluorene. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as carbon tetrachloride or chloroform. The reaction conditions often include refluxing the mixture to ensure complete bromination .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing the reaction conditions to maximize yield and purity, and employing continuous flow reactors for large-scale production .
化学反应分析
Types of Reactions: 2,7-dibromo-9,9-dipropyl-9H-fluorene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through reactions such as Suzuki coupling or Stille coupling.
Oxidation Reactions: The fluorene core can be oxidized to form fluorenone derivatives.
Common Reagents and Conditions:
Suzuki Coupling: This reaction involves the use of palladium catalysts and boronic acids under basic conditions.
Stille Coupling: This reaction uses tin reagents and palladium catalysts.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Major Products:
Substitution Products: Various substituted fluorenes depending on the reagents used.
Oxidation Products: Fluorenone derivatives.
科学研究应用
2,7-dibromo-9,9-dipropyl-9H-fluorene has several applications in scientific research:
Organic Electronics: It is used as a building block for the synthesis of organic semiconductors and light-emitting diodes (OLEDs).
Materials Science: The compound is utilized in the development of novel materials with specific electronic properties.
Polymer Chemistry: It serves as a precursor for the synthesis of conjugated polymers used in various electronic applications.
相似化合物的比较
- 2,7-dibromo-9,9-dimethyl-9H-fluorene
- 2,7-dibromo-9,9-dioctyl-9H-fluorene
- 2,7-dibromo-9H-fluoren-9-one
Comparison:
- 2,7-dibromo-9,9-dipropyl-9H-fluorene vs. 2,7-dibromo-9,9-dimethyl-9H-fluorene : The propyl groups in the former provide different solubility and electronic properties compared to the methyl groups in the latter.
- This compound vs. 2,7-dibromo-9,9-dioctyl-9H-fluorene : The longer alkyl chains in the latter compound affect its physical properties and potential applications in different electronic devices.
- This compound vs2,7-dibromo-9H-fluoren-9-one : The presence of a carbonyl group in the latter compound significantly alters its reactivity and applications .
属性
IUPAC Name |
2,7-dibromo-9,9-dipropylfluorene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20Br2/c1-3-9-19(10-4-2)17-11-13(20)5-7-15(17)16-8-6-14(21)12-18(16)19/h5-8,11-12H,3-4,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQTBEFPDRHYPLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br)CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80620205 | |
| Record name | 2,7-Dibromo-9,9-dipropyl-9H-fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80620205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157771-56-7 | |
| Record name | 2,7-Dibromo-9,9-dipropyl-9H-fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80620205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,7-Dibromo-9,9-dipropylfluorene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


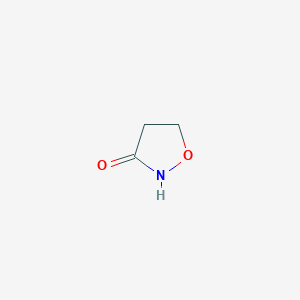
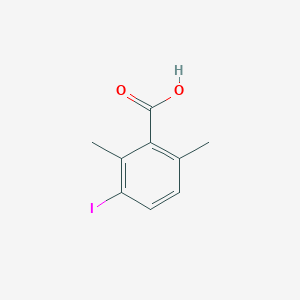
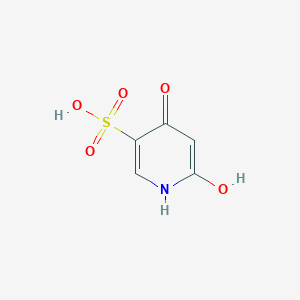
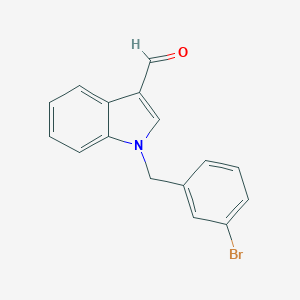
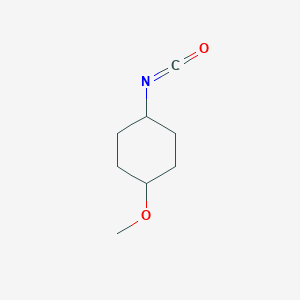
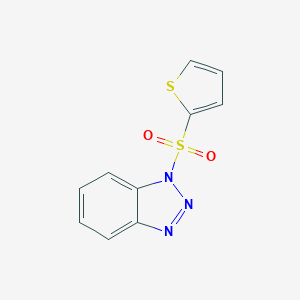
![Furo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B181433.png)
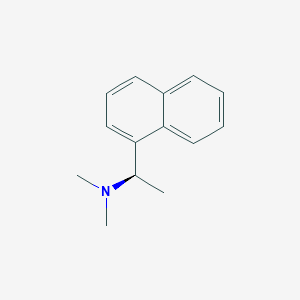
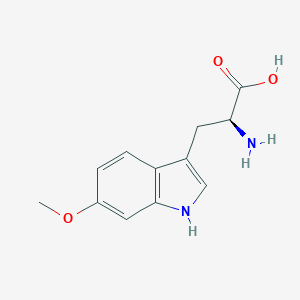
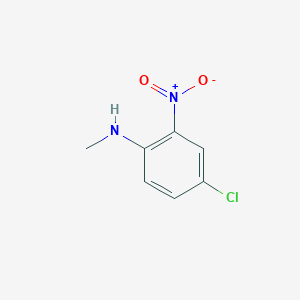
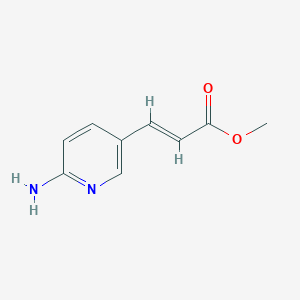
![4-[(2-Methylpiperidin-1-yl)sulfonyl]aniline](/img/structure/B181448.png)
